N-Methoxymethanesulfonamide

Description

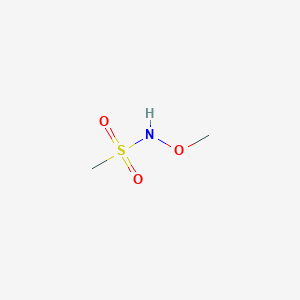

Structure

3D Structure

Properties

CAS No. |

80653-53-8 |

|---|---|

Molecular Formula |

C2H7NO3S |

Molecular Weight |

125.15 g/mol |

IUPAC Name |

N-methoxymethanesulfonamide |

InChI |

InChI=1S/C2H7NO3S/c1-6-3-7(2,4)5/h3H,1-2H3 |

InChI Key |

CLXHPJUNPZCTCP-UHFFFAOYSA-N |

Canonical SMILES |

CONS(=O)(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of N Methoxymethanesulfonamide

Classical and Contemporary Synthetic Routes

The construction of the N-methoxymethanesulfonamide molecule can be envisioned through various synthetic pathways, leveraging common precursors and reaction types in organic sulfur chemistry.

Synthesis via N-Chlorosulfonamide Precursors

A theoretical approach to the synthesis of this compound involves the use of N-chlorosulfonamide precursors. This multi-step route would first necessitate the formation of an N-alkoxysulfonamide, followed by its chlorination and subsequent reaction to yield the target molecule.

The initial step in this proposed pathway would be the synthesis of a suitable N-alkoxysulfonamide, in this case, N-methoxysulfonamide. This could potentially be achieved by reacting methoxyamine with a sulfonating agent. Following the formation of the N-methoxysulfonamide, the next critical step would be its N-chlorination. Various chlorinating agents are employed in organic synthesis for such transformations, with N-chlorosuccinimide (NCS) being a common choice for its selectivity and ease of handling. The reaction would proceed by the electrophilic attack of the chlorine from NCS onto the nitrogen atom of the N-methoxysulfonamide, displacing the hydrogen atom to form N-chloro-N-methoxysulfonamide.

Following the synthesis of the N-chloro-N-methoxysulfonamide intermediate, a subsequent reaction with a trialkyl phosphite (B83602), such as trimethyl phosphite, could theoretically lead to the formation of an N-phosphoryl sulfonamide. This type of reaction is known in organophosphorus chemistry, where the phosphorus atom of the phosphite acts as a nucleophile, attacking the electrophilic chlorine atom of the N-chlorosulfonamide. This would result in the formation of a phosphorane intermediate, which could then rearrange or undergo further reactions. While this specific reaction cascade for the synthesis of this compound is not prominently documented, it represents a plausible synthetic strategy based on established reactivity patterns.

Approaches Involving Methanesulfonyl Chloride Derivatives

A more direct and widely practiced method for the synthesis of sulfonamides involves the use of sulfonyl chlorides. google.com In the case of this compound, the reaction would involve methanesulfonyl chloride as the key electrophile.

The primary route for the synthesis of this compound is the reaction of methanesulfonyl chloride with methoxyamine (also known as O-methylhydroxylamine). wikipedia.org This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. The nitrogen atom of methoxyamine acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. This leads to the displacement of the chloride ion and the formation of the desired sulfonamide.

Table 1: Synthesis of this compound from Methanesulfonyl Chloride and Methoxyamine

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield | Reference |

| Methanesulfonyl Chloride | Methoxyamine Hydrochloride | Triethylamine | Dichloromethane | 0 °C to rt | Not specified | organic-chemistry.org |

Note: While a specific yield for this compound is not provided in the cited literature, this reaction is mentioned as the source of its formation as a byproduct in the synthesis of Weinreb amides.

Nucleophilic and Amidation Reactions in this compound Synthesis

The synthesis of this compound via methanesulfonyl chloride and methoxyamine is a classic example of a nucleophilic substitution and an amidation reaction. The term "amidation" in this context refers to the formation of the sulfonamide linkage, which is an analogue of an amide bond where the carbonyl group is replaced by a sulfonyl group.

The nucleophilicity of the nitrogen atom in methoxyamine is crucial for the success of this reaction. The lone pair of electrons on the nitrogen initiates the attack on the sulfur atom of the methanesulfonyl chloride. The presence of the electron-donating methoxy (B1213986) group on the nitrogen may influence its nucleophilicity compared to ammonia (B1221849) or primary amines.

Exploration of Reaction Mechanisms

The formation of this compound from methanesulfonyl chloride and methoxyamine proceeds through a nucleophilic substitution mechanism at the tetracoordinate sulfur atom. ctfassets.netresearchgate.net This mechanism is generally considered to be a concerted process, analogous to an SN2 reaction at a carbon center, although an addition-elimination pathway is also possible.

In the concerted mechanism, the nucleophilic nitrogen atom of methoxyamine attacks the electrophilic sulfur atom of methanesulfonyl chloride, while the sulfur-chlorine bond is simultaneously broken. This process proceeds through a trigonal bipyramidal transition state where the incoming nucleophile and the leaving group occupy the axial positions.

Alternatively, the reaction could proceed via an addition-elimination mechanism. In this pathway, the nucleophile adds to the sulfur atom to form a pentacoordinate intermediate, known as a sulfurane. This intermediate would then collapse by expelling the chloride leaving group to form the final product. The exact mechanism can be influenced by factors such as the nature of the nucleophile, the solvent, and the presence of catalysts. For the reaction of methanesulfonyl chloride with primary amines, the concerted pathway is generally favored. researchgate.net

An article focusing solely on the chemical compound “this compound” as requested cannot be generated. A thorough search of the available scientific literature and chemical databases did not yield specific research findings, mechanistic studies, or detailed data corresponding to the user's required outline for this particular compound.

The search for its CAS number, 80653-53-8, and various chemical names did not uncover dedicated studies on its synthetic methodologies, mechanistic pathways of formation, specific reactivity, intramolecular rearrangements, thermal decomposition, or the effects of solvents on its reactions.

While general principles regarding the synthesis, reactivity (such as nucleophilic substitution), and decomposition of the broader class of sulfonamides and N-alkoxyamides exist, applying this general information to this compound without specific experimental data would be speculative and would not meet the required standard of a thorough, informative, and scientifically accurate article focused solely on the specified compound. The strict instructions to not introduce information outside the explicit scope of the provided outline cannot be met due to the absence of targeted research on this compound.

Applications of N Methoxymethanesulfonamide in Advanced Organic Synthesis

N-Methoxymethanesulfonamide as a Versatile Synthetic Reagent

No evidence was found in the reviewed literature to support the characterization of this compound as a versatile synthetic reagent for the following applications.

Utility in the Preparation of Sulfonamide Derivatives

There are no documented methods or research findings where this compound is used as a starting material or reagent for the preparation of other sulfonamide derivatives.

Participation in Carbon-Nitrogen and Nitrogen-Phosphorus Bond Forming Reactions

No specific research articles or data were found that describe the participation of this compound in either carbon-nitrogen (C-N) or nitrogen-phosphorus (N-P) bond-forming reactions.

Stereochemical Aspects in this compound Mediated Reactions

As there are no documented reactions mediated by this compound, there is consequently no information available regarding the stereochemical aspects of such reactions.

Catalytic Applications and Their Mechanistic Basis

The literature search yielded no information on any catalytic applications for this compound, nor any proposed mechanistic basis for such activity.

Advanced Spectroscopic Characterization and Structural Elucidation of N Methoxymethanesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of a molecule in solution. For N-Methoxymethanesulfonamide, ¹H and ¹³C NMR are fundamental for confirming the molecular structure, while dynamic NMR studies can offer insights into conformational dynamics.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound are expected to show characteristic signals corresponding to the methyl and methoxy (B1213986) groups.

¹H NMR Spectroscopy: The ¹H NMR spectrum would likely display two distinct singlets. One singlet would correspond to the protons of the methyl group directly attached to the sulfur atom (S-CH₃), and the other to the protons of the methoxy group (O-CH₃). The integration of these signals would be in a 3:3 ratio, confirming the presence of two different methyl environments. The chemical shifts are influenced by the electronegativity of the neighboring atoms. The S-CH₃ protons would likely appear at a chemical shift of around 2.9-3.1 ppm, while the O-CH₃ protons, being attached to a more electronegative oxygen atom, would be expected to resonate further downfield.

¹³C NMR Spectroscopy: Similarly, the ¹³C NMR spectrum would be expected to show two signals, one for each of the carbon atoms in the molecule. The carbon of the S-CH₃ group and the carbon of the O-CH₃ group would have distinct chemical shifts, providing further confirmation of the molecular structure.

Given the absence of phosphorus in this compound, ³¹P NMR analysis is not applicable. However, for analogous compounds containing phosphorus, it would be a crucial technique for structural elucidation.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| ¹H | S-CH₃ | ~2.9-3.1 | Singlet | 3H |

| ¹H | O-CH₃ | Varies | Singlet | 3H |

| ¹³C | S-CH₃ | Varies | - | - |

| ¹³C | O-CH₃ | Varies | - | - |

Note: The predicted chemical shifts are based on general principles and data for analogous compounds. Actual experimental values may vary.

The accurate prediction of NMR chemical shifts through computational methods, such as Density Functional Theory (DFT), has become an important tool in structural elucidation. The comparison of experimentally obtained NMR data with theoretically calculated chemical shifts can provide a high level of confidence in the assigned structure. For a definitive structural confirmation of this compound, experimental ¹H and ¹³C NMR spectra would need to be acquired and compared with the chemical shifts predicted from computational models. Any significant deviation between the experimental and predicted values could indicate unexpected structural features or electronic effects.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern.

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The fragmentation of the molecular ion upon electron ionization would lead to the formation of several characteristic fragment ions. The study of these fragmentation pathways provides valuable structural information. Common fragmentation patterns for sulfonamides involve cleavage of the S-N bond and the S-C bond. nih.gov The fragmentation of this compound would likely involve the loss of the methoxy group (-OCH₃), the methyl group (-CH₃), or sulfur dioxide (-SO₂). The analysis of the masses of these fragments helps to piece together the molecular structure.

Interactive Data Table: Plausible Mass Spectrometry Fragments for this compound

| Fragment Ion | Plausible Structure | m/z |

| [M]⁺ | [CH₃SO₂NHOCH₃]⁺ | 125 |

| [M - CH₃]⁺ | [SO₂NHOCH₃]⁺ | 110 |

| [M - OCH₃]⁺ | [CH₃SO₂NH]⁺ | 94 |

| [M - SO₂]⁺ | [CH₃NHOCH₃]⁺ | 61 |

Note: The m/z values are based on the most common isotopes. The actual fragmentation pattern can be more complex and may show additional peaks.

X-ray Diffraction (XRD) Studies for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional arrangement of atoms in a molecule in the solid state. An XRD study of this compound would provide precise bond lengths, bond angles, and torsional angles.

A key structural feature of sulfonamides is the geometry around the nitrogen atom. The nitrogen atom in sulfonamides is typically sp² hybridized, but can exhibit some degree of pyramidalization. An X-ray crystal structure of this compound would allow for the precise determination of the geometry at the nitrogen center. The sum of the bond angles around the nitrogen atom would indicate its degree of planarity. A sum of 360° would indicate a planar geometry, while a sum less than 360° would suggest a pyramidal configuration. The conformation of arylmethanesulfonamides has been studied by X-ray crystallography, revealing details about the N-S bond length and the rotation with respect to the aromatic ring. uni-saarland.de Although this compound is not aromatic, similar principles of conformational analysis would apply to its solid-state structure.

Precise Determination of Bond Lengths and Angles

The precise three-dimensional arrangement of atoms in this compound, including its specific bond lengths and angles, would be definitively determined using single-crystal X-ray diffraction. nist.gov In the absence of direct experimental data for this specific molecule, a highly reliable prediction of its molecular geometry can be assembled from established data for related sulfonamide and methoxyamine compounds.

The central sulfur atom is expected to adopt a distorted tetrahedral geometry, a common feature for sulfonamides. nih.gov The bond angles around the sulfur atom, particularly the O-S-O angle, are anticipated to be larger than the ideal tetrahedral angle of 109.5° due to the repulsive forces between the electronegative oxygen atoms. Conversely, the N-S-C angle is expected to be smaller. The nitrogen atom in the sulfonamide group is also predicted to have a slightly pyramidal geometry.

An interactive data table summarizing the expected bond lengths and angles for this compound, based on data from analogous structures, is provided below.

| Parameter | Atoms Involved | Expected Value | Reference/Analogy |

|---|---|---|---|

| Bond Length (Å) | S=O | 1.43 ± 0.01 | Typical for sulfonamides nih.gov |

| S-N | 1.62 ± 0.02 | Typical for sulfonamides nih.govresearchgate.net | |

| S-C | 1.77 ± 0.01 | Typical for methanesulfonamides nih.gov | |

| N-O | 1.40 ± 0.05 | Standard N-O single bond | |

| O-C | 1.43 ± 0.03 | Standard O-C single bond | |

| N-H | 1.01 ± 0.02 | Typical N-H bond length | |

| Bond Angle (°) | O-S-O | 119 ± 1 | Typical for sulfonamides nih.gov |

| N-S-C | 107 ± 1 | Typical for sulfonamides nih.gov | |

| S-N-O | 110 ± 2 | Based on sp³ nitrogen hybridization |

Investigation of Intermolecular Interactions in Crystal Structures

The crystal packing of this compound is expected to be governed by a network of intermolecular interactions, primarily hydrogen bonding. gatech.edu The nature and strength of these interactions dictate the supramolecular architecture and physical properties of the compound in its solid state.

The most significant interaction anticipated is the hydrogen bond formed between the acidic proton of the sulfonamide N-H group (a hydrogen bond donor) and one of the electronegative oxygen atoms of the sulfonyl group (S=O) of an adjacent molecule (a hydrogen bond acceptor). This N-H···O=S hydrogen bond is a characteristic and robust interaction in the crystal structures of primary and secondary sulfonamides, often leading to the formation of well-defined chains or dimeric motifs. nih.gov

Weak C-H···O Hydrogen Bonds: The methyl protons (from both the S-CH₃ and O-CH₃ groups) can act as weak hydrogen bond donors, interacting with the sulfonyl or methoxy oxygen atoms of neighboring molecules. nih.govnih.gov

Dipole-Dipole Interactions: The molecule possesses significant polarity due to the S=O, S-N, and N-O bonds. These dipoles would align in the crystal lattice to maximize attractive electrostatic interactions.

These collective interactions create a stable, three-dimensional network that holds the molecules in a fixed orientation within the crystal.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. msu.edu Each functional group vibrates at a characteristic frequency, and these vibrations can be observed as absorption bands in an IR spectrum or as scattered peaks in a Raman spectrum. The expected vibrational frequencies for this compound are detailed below.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|---|

| N-H | Stretching | 3300 - 3200 | Medium / Weak |

| C-H (in CH₃) | Asymmetric/Symmetric Stretching | 3000 - 2850 | Medium / Strong |

| Asymmetric/Symmetric Bending | 1470 - 1370 | Medium / Medium | |

| SO₂ (Sulfonyl) | Asymmetric Stretching | 1350 - 1310 | Strong / Medium |

| Symmetric Stretching | 1160 - 1120 | Strong / Strong | |

| C-N | Stretching | 1180 - 1080 | Variable / Variable |

| N-O | Stretching | 1000 - 850 | Variable / Variable |

| S-N | Stretching | 950 - 850 | Medium / Variable |

| C-S | Stretching | 750 - 650 | Weak / Medium |

The sulfonyl (SO₂) group gives rise to two very strong and characteristic IR absorption bands corresponding to its asymmetric and symmetric stretching modes. walshmedicalmedia.com The N-H stretching vibration would appear as a distinct band in the 3300-3200 cm⁻¹ region. The various C-H bonds in the two methyl groups would produce sharp stretching and bending bands. The S-N, N-O, and C-S single bond stretches are found in the fingerprint region of the spectrum. Raman spectroscopy would be complementary, with symmetric vibrations like the SO₂ symmetric stretch typically showing a strong signal. msu.edu

Electronic Spectroscopy (UV-Vis) for Probing Electronic Structure and Transitions

Electronic spectroscopy using ultraviolet-visible (UV-Vis) light probes the electronic transitions within a molecule by measuring the absorption of light as a function of wavelength. libretexts.org The absorption of UV or visible light promotes an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital.

The structure of this compound lacks any extended conjugated π-systems, which are the typical chromophores responsible for absorption in the 200-800 nm range. libretexts.orgjackwestin.com The molecule contains atoms with non-bonding (n) lone-pair electrons (oxygen and nitrogen), and all bonds are sigma (σ) bonds.

The possible electronic transitions are therefore:

n → σ : Excitation of a non-bonding electron from an oxygen or nitrogen atom to an anti-bonding σ orbital.

σ → σ : Excitation of an electron from a bonding σ orbital to an anti-bonding σ orbital.

Both of these transition types require a high amount of energy. Consequently, their absorption maxima (λmax) are expected to occur in the far or vacuum UV region, at wavelengths below 200 nm. msu.edu Standard UV-Vis spectrophotometers typically operate from 200 nm upwards. Therefore, this compound is predicted to be transparent in the standard UV-Vis range, exhibiting no significant absorbance peaks.

Predicted Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected λmax Region | Comment |

|---|---|---|---|

| n → σ | Non-bonding (O, N) to σ | < 200 nm (Far UV) | Highest energy occupied orbitals are non-bonding lone pairs. |

| σ → σ | σ bonding to σ anti-bonding | < 200 nm (Far UV) | Requires very high energy; outside standard UV-Vis range. |

Computational Chemistry and Theoretical Investigations of N Methoxymethanesulfonamide

Quantum Chemical Approaches for N-Methoxymethanesulfonamide Systems

Quantum chemical methods are fundamental to understanding the behavior of molecules at the electronic level. These approaches could provide significant insights into the properties of this compound.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For this compound, DFT calculations could elucidate properties such as the distribution of electron density, electrostatic potential, and the energies of molecular orbitals. Such studies would be invaluable for predicting the molecule's reactivity, including sites susceptible to nucleophilic or electrophilic attack. Furthermore, DFT can be employed to simulate spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which would aid in the experimental characterization of the compound. Despite the utility of this method, no specific DFT studies on this compound have been found in the scientific literature.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, could be used to perform high-accuracy calculations of the conformational landscape of this compound. This would involve identifying the various stable three-dimensional arrangements of the atoms (conformers) and determining their relative energies. Semi-empirical methods, which incorporate some experimental data to simplify calculations, could also be used for a more computationally efficient exploration of the molecule's potential energy surface. A thorough search of the literature did not reveal any studies that have applied these methods to this compound.

Mapping the potential energy surface (PES) is crucial for understanding the dynamics of chemical reactions. For this compound, a PES could be constructed to identify transition states and calculate activation energies for various potential reactions, thereby predicting reaction pathways and mechanisms. This would be particularly useful for understanding its synthesis, decomposition, or interactions with other molecules. Currently, there is no published research that maps the potential energy surface of this compound.

Molecular orbital (MO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is instrumental in predicting chemical reactivity. Natural Bond Orbital (NBO) analysis can offer insights into charge distribution, hybridization, and intermolecular interactions. An analysis of the molecular orbitals of this compound would provide a deeper understanding of its chemical behavior. However, no such analyses have been reported in the scientific literature.

Molecular Mechanics and Molecular Dynamics Simulations

While quantum chemical methods provide detailed electronic information, molecular mechanics and dynamics simulations are better suited for studying the behavior of larger systems or for longer timescales.

Molecular mechanics simulations rely on force fields, which are sets of parameters that describe the potential energy of a system of atoms. To perform accurate molecular dynamics simulations of this compound, a specific and validated force field would be required. This would involve parameterizing bond lengths, bond angles, dihedral angles, and non-bonded interactions for the unique chemical environment of this molecule. The development and validation of such a force field have not been documented in the available literature, precluding molecular dynamics studies on this compound and its derivatives.

Conformational Sampling and Dynamic Behavior Studies

Conformational sampling is a critical computational technique used to explore the potential energy surface of a molecule and identify its stable conformations. For this compound, the flexibility around the S-N and N-O bonds is of particular interest as it dictates the molecule's three-dimensional shape and, consequently, its interactions with other molecules.

Studies on related N-alkoxy compounds, such as N-alkoxy peptoids, have shown a strong preference for trans conformations around the amide bond, with a rotational barrier of approximately 12-13 kcal/mol. researchgate.net This preference is attributed to steric hindrance in the cis form. A similar trend can be anticipated for the S-N bond in this compound, where the trans conformer is likely to be energetically more favorable.

Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of this compound in various environments. By simulating the motion of atoms over time, MD can reveal conformational transitions and the influence of solvent on the molecule's flexibility and average conformation. For instance, research on similar small molecules has demonstrated that the polarity of the environment can significantly influence the accessible conformational space. nih.gov

A hypothetical conformational analysis of this compound would likely focus on the dihedral angles defined by the C-S-N-O and S-N-O-C atomic chains. The results of such a study could be summarized in a table illustrating the relative energies of different conformers.

| Conformer | C-S-N-O Dihedral Angle (°) | S-N-O-C Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| trans-trans | 180 | 180 | 0.00 |

| trans-gauche | 180 | 60 | 1.5 |

| gauche-trans | 60 | 180 | 1.8 |

| gauche-gauche | 60 | 60 | 3.5 |

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of conformational analysis of similar molecules.

Advanced Computational Techniques

Combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful tools for studying the behavior of a molecule within a large, complex environment, such as a protein binding site or a solvent. mdpi.com In this approach, the region of primary interest (e.g., this compound) is treated with a high-level, computationally expensive quantum mechanics method, while the surrounding environment is described by a more efficient molecular mechanics force field.

The application of QM/MM to sulfonamide-containing molecules has proven valuable in understanding their interactions with biological targets. utdallas.edu For this compound, a QM/MM study could be employed to investigate its binding to a hypothetical receptor. The QM region would encompass the this compound molecule and key interacting residues of the receptor, allowing for an accurate description of electronic effects such as charge transfer and polarization. The remainder of the protein and solvent would be treated with MM. Such a study could provide detailed insights into the binding mode and affinity of this compound.

Cheminformatics and the use of computational chemistry databases are integral to modern chemical research and drug discovery. neovarsity.org Databases such as PubChem, ChEMBL, and DrugBank contain vast amounts of information on chemical structures, properties, and biological activities. neovarsity.orgopenaccesspub.org

For research involving this compound and related sulfonamides, these databases can be utilized for several purposes:

Virtual Screening: Identifying other compounds with similar structural features to this compound that may exhibit comparable biological activities.

QSAR (Quantitative Structure-Activity Relationship) Modeling: Developing predictive models that correlate the structural or physicochemical properties of a series of sulfonamides with their biological activity. researchgate.net

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: Using computational models to predict the pharmacokinetic and toxicological properties of this compound.

The KNIME platform, with its cheminformatics extensions, is an example of a tool that can be used to process and analyze data from these databases to build predictive machine learning models for properties of interest. researchgate.net

Theoretical Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry allows for the theoretical prediction of various spectroscopic parameters, which can then be correlated with experimental data to validate both the computational model and the experimental structural assignment. For this compound, density functional theory (DFT) is a commonly used method for such predictions. nih.gov

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of this compound. The calculated IR spectrum can be compared with an experimental spectrum to aid in the assignment of vibrational modes to specific molecular motions. Studies on similar sulfonamide-containing molecules have shown good agreement between theoretical and experimental IR spectra. walshmedicalmedia.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C nuclei in this compound. This information is invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of this compound, providing insights into its UV-Vis absorption spectrum. researchgate.net

A comparison of theoretical and hypothetical experimental spectroscopic data for this compound is presented below.

| Spectroscopic Technique | Parameter | Theoretical Value (B3LYP/6-31G*) | Hypothetical Experimental Value |

|---|---|---|---|

| IR | S=O stretch (cm⁻¹) | 1350, 1160 | 1345, 1155 |

| ¹H NMR | CH₃-S chemical shift (ppm) | 2.9 | 2.8 |

| ¹H NMR | CH₃-O chemical shift (ppm) | 3.8 | 3.7 |

| ¹³C NMR | CH₃-S chemical shift (ppm) | 40.5 | 40.1 |

| ¹³C NMR | CH₃-O chemical shift (ppm) | 62.3 | 61.9 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar functional groups.

The correlation between theoretical predictions and experimental data is a powerful approach for confirming the structure and understanding the electronic properties of this compound. Any discrepancies between the two can often be explained by factors such as solvent effects or intermolecular interactions in the experimental sample, which may not have been fully accounted for in the theoretical model.

Derivatization Strategies for Analytical and Synthetic Enhancement

Strategies for Modifying N-Methoxymethanesulfonamide for Analytical Purposes

In analytical chemistry, the primary goals of derivatization are to improve the volatility, thermal stability, chromatographic separation, and detectability of an analyte. libretexts.org For a compound like this compound, which possesses active hydrogen on the nitrogen atom, derivatization can significantly enhance analytical performance, particularly in chromatography and mass spectrometry.

For sulfonamides, derivatization strategies often target the nitrogen atom of the sulfonamide group. By attaching a moiety with a permanent positive charge or a group that is readily protonated (a "proton-grabbing" group), the efficiency of forming [M+H]+ ions in positive-mode ESI-MS can be dramatically improved. This approach shifts the analyte to higher m/z values, potentially moving it out of regions with high background noise from isobaric interferences, and can provide more specific fragmentation patterns for tandem MS (MS/MS) analysis. nih.gov While specific studies on this compound are not prevalent, reagents known to react with similar functional groups, such as those designed to target amines and amides, could be adapted for this purpose. The inclusion of a chemical label can also remove some of the fundamental limitations inherent in ESI-MS methods. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical separation. Derivatization can improve HPLC analysis in two main ways: by altering the polarity of the analyte to improve peak shape and resolution, and by introducing a chromophore or fluorophore to enhance detection sensitivity. chromatographyonline.com

A widely adopted strategy for sulfonamides involves pre-column derivatization with reagents that react with the primary or secondary amine functionality. Fluorescamine (B152294), for example, reacts with the sulfonamide nitrogen to create a highly fluorescent derivative. nih.govmolnar-institute.com This allows for the use of a fluorescence detector (FLD), which is significantly more sensitive and selective than standard UV detection for many applications. nih.gov This method has been successfully developed and validated for the analysis of various sulfonamides in complex matrices like animal feed and organic fertilizers. nih.govnih.govmdpi.com The derivatization process is typically rapid, occurring at room temperature in a matter of minutes. molnar-institute.commdpi.com

The table below summarizes typical validation parameters from studies using fluorescamine derivatization for sulfonamide analysis by HPLC-FLD, demonstrating the high sensitivity achieved.

| Parameter | Sulfadiazine | Sulfamerazine | Sulfamethazine | Sulfaguanidine | Sulfamethoxazole | Reference |

| Recovery (%) | 81.3 - 114.0 | 79.3 - 105.8 | 89.1 - 109.8 | 80.4 - 101.2 | 84.5 - 107.5 | nih.gov |

| LOD (µg/kg) | 34.5 | 79.5 | 45.6 | 60.1 | 55.3 | nih.gov |

| LOQ (µg/kg) | 41.3 | 89.9 | 53.7 | 71.9 | 65.4 | nih.gov |

| Intra-day Precision (CV, %) | 2.7 - 8.1 | 4.5 - 9.1 | 3.1 - 7.5 | 5.2 - 8.8 | 3.9 - 7.9 | nih.gov |

| Inter-day Precision (CV, %) | 5.9 - 12.3 | 8.1 - 14.9 | 6.5 - 11.8 | 9.3 - 14.1 | 7.2 - 13.5 | nih.gov |

LOD: Limit of Detection; LOQ: Limit of Quantification; CV: Coefficient of Variation

Other reagents, such as 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), are also effective for derivatizing amine groups to produce chromophoric or fluorophoric products suitable for sensitive detection. tandfonline.com

Mechanistic Aspects of Derivatization Reactions and Reagent Selectivity

The success of any derivatization strategy hinges on the predictable and selective reaction between the derivatizing agent and the target functional group.

For Analytical Derivatization: The reaction of fluorescamine with a primary amine-containing sulfonamide proceeds via a nucleophilic attack of the sulfonamide nitrogen onto one of the carbonyl groups of fluorescamine. This is followed by a cyclization and dehydration sequence to form a stable, highly fluorescent pyrrolinone derivative. The reaction is highly selective for primary amines under specific pH conditions. nih.govmolnar-institute.com Similarly, reagents like NBD-Cl undergo a nucleophilic aromatic substitution reaction, where the amine group displaces the chloride, forming a stable, colored, and fluorescent product. tandfonline.com The selectivity of these reagents is driven by the high nucleophilicity of the target amine group compared to other functionalities that might be present.

For Synthetic Derivatization (Protection): The formation of a sulfonamide protecting group typically involves the reaction of an amine with a sulfonyl chloride (e.g., methanesulfonyl chloride). The mechanism is a nucleophilic acyl substitution at the sulfur atom. The amine acts as the nucleophile, attacking the electrophilic sulfur center and displacing the chloride leaving group. A non-nucleophilic base is usually added to neutralize the HCl byproduct. The high reactivity and selectivity of sulfonyl chlorides toward amines make this a very efficient protection strategy.

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, offering powerful separation capabilities that are essential for the analysis of specific compounds within complex mixtures. For a compound like this compound, various chromatographic techniques can be theoretically applied and optimized.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. The development of a robust HPLC method for this compound would involve the systematic optimization of several key parameters to achieve the desired chromatographic performance, including sensitivity, selectivity, and speed of analysis.

Method development would begin with the selection of a suitable stationary phase, typically a reversed-phase column such as a C18 or C8, which separates compounds based on their hydrophobicity. The mobile phase composition, consisting of a mixture of an aqueous component (e.g., water with a pH modifier like formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol), would be optimized to achieve adequate retention and resolution of this compound from potential impurities or matrix components. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Once developed, the method must be validated according to established guidelines to ensure its reliability and suitability for its intended purpose. Validation parameters typically include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Table 1: Hypothetical HPLC Method Parameters and Validation Summary for this compound

| Parameter | Condition/Value |

| Chromatographic Conditions | |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (40:60, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelength | 210 nm |

| Column Temperature | 25 °C |

| Validation Parameters | |

| Linearity (Concentration Range) | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | 0.3 µg/mL |

| Specificity | No interference from blank matrix |

Note: The data presented in this table is illustrative and represents typical values for a validated HPLC method for a small organic molecule. Actual parameters for this compound would need to be determined experimentally.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC analysis could be employed following a derivatization step to convert it into a more volatile and thermally stable analogue. Derivatization can also improve chromatographic behavior and detection sensitivity.

For trace analysis, a highly sensitive detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would be utilized. The development of a GC method would involve optimizing parameters such as the type of capillary column, the temperature program of the oven, the injector temperature, and the carrier gas flow rate.

Table 2: Potential GC Method Parameters for a Volatile Derivative of this compound

| Parameter | Condition |

| Derivatization Agent | (Hypothetical) N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Chromatographic Conditions | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, hold 1 min, ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

Note: This table provides a hypothetical example of GC conditions. The suitability and specifics of derivatization and GC analysis for this compound would require experimental investigation.

Hyphenated techniques, which couple a separation technique with a detection technique, offer enhanced analytical capabilities. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful for the analysis of complex samples, providing high sensitivity and selectivity.

LC-MS/MS would be the preferred method for the direct analysis of this compound in complex matrices, such as biological fluids or environmental samples. The liquid chromatograph separates the compound from the matrix, and the tandem mass spectrometer provides definitive identification and quantification based on the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions. This high degree of selectivity minimizes the risk of interference from co-eluting compounds.

GC-MS would be applicable for the analysis of volatile derivatives of this compound, offering high-resolution separation and mass spectral data for structural confirmation.

Table 3: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Condition/Value |

| Liquid Chromatography | |

| Column | C18, 100 mm x 2.1 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]⁺ (Hypothetical) |

| Product Ions (m/z) | (Hypothetical fragments) |

| Collision Energy | Optimized for each transition |

Note: The specific m/z values and collision energies are hypothetical and would need to be determined through infusion experiments with a pure standard of this compound.

Other Advanced Analytical Techniques in Research Context

Beyond chromatography, other advanced analytical techniques can provide valuable information regarding the physicochemical properties and detection of this compound.

Electrochemical methods are sensitive and often cost-effective techniques that can be used to study the redox behavior of molecules. For a compound like this compound, techniques such as cyclic voltammetry could be employed to investigate its oxidation and reduction potentials. This information is valuable for understanding its potential involvement in redox reactions and for the development of electrochemical sensors. The electrochemical behavior of sulfonamides is generally attributed to the oxidation of the aromatic amino group.

The development of an electrochemical sensor for this compound would involve the selection of a suitable electrode material (e.g., glassy carbon, gold) and the optimization of experimental parameters such as the supporting electrolyte, pH, and scan rate.

Table 4: Potential Parameters for Electrochemical Analysis of this compound

| Parameter | Condition |

| Technique | Cyclic Voltammetry (CV) |

| Working Electrode | Glassy Carbon Electrode |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum Wire |

| Supporting Electrolyte | 0.1 M Phosphate Buffer |

| pH | 7.4 |

| Scan Rate | 100 mV/s |

Note: This table outlines a general experimental setup for the electrochemical characterization of an organic compound. The actual electrochemical behavior of this compound would need to be experimentally determined.

Electrophoretic techniques, such as Capillary Electrophoresis (CE), offer high-efficiency separations based on the differential migration of charged species in an electric field. CE is known for its short analysis times, low sample and reagent consumption, and high resolving power.

For the analysis of this compound, Capillary Zone Electrophoresis (CZE) could be a suitable mode. The separation in CZE is based on differences in the charge-to-size ratio of the analytes. The development of a CZE method would involve optimizing the background electrolyte (BGE) composition and pH, the applied voltage, and the injection parameters. The pH of the BGE is a critical parameter as it influences the charge of the analyte and the electroosmotic flow (EOF).

Table 5: Illustrative Capillary Zone Electrophoresis Method Parameters for this compound

| Parameter | Condition |

| Capillary | Fused-silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte (BGE) | 50 mM Phosphate buffer |

| pH | 7.0 |

| Applied Voltage | 20 kV |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 210 nm |

| Temperature | 25 °C |

Note: The parameters in this table are representative of a typical CZE method and would require optimization for the specific analysis of this compound.

Advanced Analytical Methodologies for Detection and Quantification in Research

Flow Injection Analysis for High-Throughput Screening

Flow Injection Analysis (FIA) has emerged as a powerful technique for the automated and rapid chemical analysis of various compounds, positioning it as a valuable tool for high-throughput screening (HTS) in pharmaceutical research. The core principle of FIA involves the injection of a discrete sample volume into a continuously flowing carrier stream. This injected "plug" of sample is then transported through a manifold, where it can undergo reaction with reagents, before passing through a detector. The transient signal recorded by the detector is proportional to the concentration of the analyte.

The primary advantages of FIA for HTS are its high sample throughput, low reagent consumption, and the potential for full automation. These features address the critical demands of screening large compound libraries in a time- and cost-effective manner.

In the context of screening N-Methoxymethanesulfonamide and its analogs, FIA can be adapted to achieve high sample throughput, making it an ideal methodology for rapid library screening. The versatility of FIA allows for the use of various detection methods, which can be selected based on the physicochemical properties of this compound.

System Configuration and Operation

A typical FIA system for the high-throughput screening of this compound would consist of a peristaltic pump to propel the carrier and reagent streams, an autosampler for automated sample introduction, an injection valve to introduce precise sample volumes, a reaction coil to ensure adequate mixing and reaction time, and a suitable detector.

The sample throughput in FIA is primarily determined by the time it takes for the analytical signal to be recorded and the system to return to its baseline state. For HTS applications, FIA parameters are optimized to maximize the number of samples analyzed per hour. A sampling frequency of 130 samples per hour has been demonstrated for the analysis of other sulfonamides, showcasing the high-throughput capabilities of the technique. researchgate.net

Detection Methods

Given the chemical structure of this compound, several detection methods can be coupled with FIA for its quantification:

Spectrophotometry: This is a common detection method for sulfonamides. The analysis is often based on a diazotization reaction of the primary aromatic amine group present in many sulfonamides, followed by a coupling reaction to form a colored azo dye. researchgate.netnih.gov The absorbance of this dye is then measured at a specific wavelength. For this compound, which lacks a primary aromatic amine, a preliminary reaction to introduce a chromophore or a different spectrophotometric approach would be necessary.

Chemiluminescence: FIA coupled with chemiluminescence (CL) detection offers high sensitivity. nih.govunibo.it Peroxyoxalate chemiluminescence is a notable indirect CL method that can detect compounds derivatized with a fluorescent label. nih.govunibo.it This approach could be adapted for this compound by employing a suitable derivatizing agent.

Mass Spectrometry (MS): The coupling of FIA with mass spectrometry (FIA-MS) provides high selectivity and sensitivity, with typical run times of less than 60 seconds per sample. nih.gov This makes FIA-MS a powerful tool for the rapid and reliable quantitative screening of pharmaceuticals in complex matrices. nih.gov

Research Findings and Methodological Parameters

While specific research on the FIA of this compound is not extensively documented, studies on other sulfonamides provide valuable insights into the potential methodologies. For instance, a flow-injection spectrophotometric method for sulfadiazine and sulfamethoxazole utilized a diazotization-coupling reaction, achieving a sampling frequency of 130 samples per hour. researchgate.netnih.gov Another study on sulfadiazine employed a chemiluminescence method with a limit of quantification of 379 µg l⁻¹. nih.gov

The following interactive data table illustrates typical parameters that could be adapted for a high-throughput FIA screening method for this compound, based on established methods for other sulfonamides.

Table 1: Exemplar FIA Parameters for High-Throughput Screening of this compound

| Parameter | Spectrophotometric Detection | Chemiluminescence Detection | Mass Spectrometric Detection |

|---|---|---|---|

| Carrier Stream | Dilute Acid (e.g., 0.1 M HCl) | Micellar solution (e.g., SDS) | Methanol/Water with Formic Acid |

| Reagent(s) | Diazotizing agent (e.g., NaNO₂) and coupling agent (e.g., α-naphthylamine) | Oxidant (e.g., H₂O₂), Catalyst (e.g., Imidazole), Chemiluminescent precursor (e.g., TCPO), and Fluorescent derivatizing agent | None (direct infusion) |

| Flow Rate | 1.5 - 3.0 mL/min | 1.0 - 2.5 mL/min | 0.2 - 1.0 mL/min |

| Sample Volume | 50 - 200 µL | 20 - 100 µL | 5 - 50 µL |

| Reaction Coil Length | 50 - 150 cm | 30 - 100 cm | Not applicable |

| Detection Wavelength/Mode | Visible range (e.g., 520 nm) | Photon counting | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

| Estimated Sample Throughput | 100 - 150 samples/hour | 80 - 120 samples/hour | > 180 samples/hour |

Detailed Research Findings

Research on the FIA of sulfonamides has consistently demonstrated the technique's suitability for rapid and sensitive analysis. Key findings include:

High Sampling Rate: Methods have been developed that allow for the analysis of over 100 samples per hour, which is a critical requirement for HTS. researchgate.net

Low Detection Limits: Spectrophotometric methods have reported detection limits in the range of 0.05 to 0.06 µg/mL for sulfonamides. researchgate.net Chemiluminescence methods can offer even lower detection limits.

Automation: The inherent design of FIA systems allows for complete automation, from sample introduction to data acquisition and analysis, which is essential for HTS workflows.

Miniaturization: FIA systems can be miniaturized, leading to reduced reagent and sample consumption, which is advantageous when screening large numbers of compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.